3-(6-Amino-2-methylpyridin-3-yl)acrylic acid
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Overview
Description
3-(6-Amino-2-methylpyridin-3-yl)acrylic acid is an organic compound with the molecular formula C9H10N2O2. It is a derivative of pyridine and acrylic acid, characterized by the presence of an amino group at the 6th position of the pyridine ring and a methyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-2-methylpyridin-3-yl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and acrylic acid.
Amination: The 2-methylpyridine undergoes amination at the 6th position using reagents like ammonia or amines under suitable conditions.
Acryloylation: The aminated product is then subjected to acryloylation using acryloyl chloride or acrylic acid in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-(6-Amino-2-methylpyridin-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of N-substituted pyridine derivatives.
Scientific Research Applications
3-(6-Amino-2-methylpyridin-3-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(6-Amino-2-methylpyridin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Amino-pyridin-2-yl)-acrylic acid methyl ester
- (Z)-3-((6-methylpyridin-2-yl)amino)-2-(1H-tetrazol-5-yl)acrylic acid
Uniqueness
3-(6-Amino-2-methylpyridin-3-yl)acrylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H10N2O2/c1-6-7(3-5-9(12)13)2-4-8(10)11-6/h2-5H,1H3,(H2,10,11)(H,12,13)/b5-3+ |
InChI Key |
KJKFNJOOMXVTJL-HWKANZROSA-N |
Isomeric SMILES |
CC1=C(C=CC(=N1)N)/C=C/C(=O)O |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C=CC(=O)O |
Origin of Product |
United States |
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